![molecular formula C9H18ClNO2 B6354225 Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride CAS No. 1219377-63-5](/img/structure/B6354225.png)
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride (4-EPCH) is an organic compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C10H17ClNO2 and a molecular weight of 218.7 g/mol. 4-EPCH is structurally related to pyrrolidinecarboxylate and is a derivative of pyrrolidine. 4-EPCH has been studied extensively in recent years due to its potential applications in pharmaceuticals, materials science, and biochemistry.
Scientific Research Applications
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has a wide range of scientific research applications. It has been used to study the structure and reactivity of organic molecules, as well as the binding of drugs to their targets. Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has also been used to investigate the enzyme-catalyzed reactions of organic substrates, as well as to study the mechanism of action of drugs. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has been used in the synthesis of other organic compounds and in the preparation of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride is not well understood. However, it is believed that the compound binds to specific proteins in the body, which in turn modulate the activity of certain enzymes and other proteins. This binding is thought to be reversible and non-covalent, meaning that Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride does not permanently alter the structure of the proteins it binds to.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride are largely unknown. However, it has been shown to interact with certain proteins and enzymes in the body, suggesting that it may have some effects on biochemical and physiological processes. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. This suggests that Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride may have some effects on the nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in laboratory experiments include its high purity, low cost, and the fact that it can be synthesized in a single step. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research, making it a versatile compound for laboratory experiments. The main limitation of using Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in laboratory experiments is its potential toxicity. Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride is classified as a hazardous material and should be handled with caution.
Future Directions
The future directions of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals and materials science. Additionally, researchers are exploring the use of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in the synthesis of other organic compounds and in the preparation of pharmaceuticals. Finally, further research is needed to investigate the potential toxicity of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride and to develop methods to reduce its toxicity.
Synthesis Methods
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride can be synthesized through a variety of methods. The most common method involves the reaction of ethyl pyrrolidinecarboxylate with aqueous hydrochloric acid. This reaction produces the desired product in high yields and can be carried out in a single step. Other methods include the reaction of ethyl pyrrolidinecarboxylate with anhydrous hydrochloric acid, the reaction of ethyl pyrrolidinecarboxylate with sodium hydroxide, and the reaction of ethyl pyrrolidinecarboxylate with hydrogen chloride gas.
properties
IUPAC Name |
ethyl 4-ethylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-7-5-8(10-6-7)9(11)12-4-2;/h7-8,10H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFNBGGWVZLTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(NC1)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.